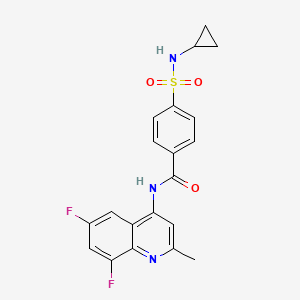

4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide

Description

4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core, a benzamide moiety, and a cyclopropylsulfamoyl group

Properties

IUPAC Name |

4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3S/c1-11-8-18(16-9-13(21)10-17(22)19(16)23-11)24-20(26)12-2-6-15(7-3-12)29(27,28)25-14-4-5-14/h2-3,6-10,14,25H,4-5H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZBCPRVLXDISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: Starting with a suitable precursor, such as 2-methylquinoline, the compound undergoes fluorination to introduce the difluoro groups at the 6 and 8 positions.

Introduction of the Benzamide Moiety: The quinoline derivative is then reacted with 4-aminobenzoyl chloride under conditions that facilitate amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations would include the availability of starting materials, reaction efficiency, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, potentially altering the quinoline or benzamide moieties.

Reduction: Reduction reactions might target the quinoline ring or the sulfonamide group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the quinoline or benzamide rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including those similar to 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide. For instance, compounds with structural similarities have shown effectiveness against various bacteria and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in microorganisms.

Case Study: Antibacterial Activity

A study on related quinoline compounds demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL for some derivatives . Such findings suggest that modifications in the quinoline structure can enhance antimicrobial properties, which may be relevant for the development of new antibiotics.

Antimalarial Properties

The compound's structural features suggest potential antimalarial applications. Research on cyclopropyl carboxamides indicates that they can target mitochondrial proteins in Plasmodium falciparum, the causative agent of malaria. The studies reveal that these compounds exhibit potent activity against the asexual stage of the parasite, with some derivatives achieving an EC50 value as low as 40 nM .

Enzyme Inhibition

Quinoline derivatives have also been investigated for their ability to inhibit enzymes relevant to various diseases. For example, some studies focus on their role as acetylcholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of quinoline derivatives. Research indicates that specific modifications to the cyclopropyl group and other substituents can significantly affect biological activity. For instance, removing or altering substituents often leads to decreased potency, highlighting the importance of maintaining certain structural features for desired activity .

Summary Table: Biological Activities of Related Compounds

| Compound Structure | Activity Type | Target Organism/Enzyme | EC50/MIC Values |

|---|---|---|---|

| Cyclopropyl Carboxamide | Antimalarial | Plasmodium falciparum | EC50 = 40 nM |

| Quinoline Derivative | Antibacterial | Mycobacterium smegmatis | MIC = 6.25 µg/mL |

| Quinoline-Sulfonamide | Acetylcholinesterase Inhibitor | Human Acetylcholinesterase | IC50 = 2.7 µM |

Mechanism of Action

The mechanism of action of 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or interact with enzyme active sites, while the sulfonamide group may enhance binding affinity and specificity. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

4-(cyclopropylsulfamoyl)-N-(6,8-difluoroquinolin-4-yl)benzamide: Lacks the 2-methyl group on the quinoline ring.

4-(cyclopropylsulfamoyl)-N-(2-methylquinolin-4-yl)benzamide: Lacks the difluoro groups.

N-(6,8-difluoro-2-methylquinolin-4-yl)-4-sulfamoylbenzamide: Lacks the cyclopropyl group.

Uniqueness

The presence of both the cyclopropylsulfamoyl group and the difluoroquinoline core in 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide makes it unique. These structural features can enhance its binding properties and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and infectious diseases. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety attached to a quinoline derivative, which is known for its diverse pharmacological profiles. The presence of fluorine atoms in the structure enhances its biological activity by improving lipophilicity and metabolic stability.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(cyclopropylsulfamoyl)-N-(6,8-difluoro-2-methylquinolin-4-yl)benzamide exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Table 1: Summary of Anticancer Activity Studies

These studies suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against Hepatitis C Virus (HCV). Research indicates that it may inhibit viral replication by targeting nonstructural proteins essential for HCV lifecycle.

Case Study: Antiviral Efficacy

In a study by Zhang et al., the compound demonstrated potent activity against multiple HCV genotypes with an IC50 value of 1.5 µM, showcasing its potential as a broad-spectrum antiviral agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound. Modifications at various positions on the quinoline ring and sulfonamide group can significantly alter biological activity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group at position 2 | Increased potency against cancer cells |

| Substitution with larger alkyl groups | Enhanced lipophilicity but reduced solubility |

| Variation in sulfonamide substituents | Altered enzyme inhibition profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.